molecular formula C18H20N2O3S2 B4765788 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4765788
M. Wt: 376.5 g/mol
InChI Key: CNJGSUFBJQVFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule that can be synthesized in the laboratory, and has been found to possess a range of biochemical and physiological effects that make it a promising tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of a number of other enzymes, including chymase, a protease involved in the regulation of blood pressure. This compound has also been found to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. Additionally, this compound has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide for lab experiments is its small size and ease of synthesis. This makes it a useful tool for studying various biological processes, as it can easily be incorporated into experimental protocols. Additionally, this compound has been found to have a range of physiological effects, making it a versatile tool for studying a variety of diseases and conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, the potential for off-target effects must be carefully considered when using this compound in experimental protocols.

Future Directions

There are many potential future directions for research on 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted and effective therapies. Finally, research on the potential off-target effects of this compound may help to identify ways to minimize these effects and improve the safety and efficacy of this compound-based therapies.

Scientific Research Applications

4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a cancer treatment. Additionally, this compound has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Other potential applications of this compound include the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the study of cardiovascular disease.

properties

IUPAC Name

4-methylsulfanyl-N-phenyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-10-9-15(13-16(17)18(21)20-11-5-6-12-20)25(22,23)19-14-7-3-2-4-8-14/h2-4,7-10,13,19H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJGSUFBJQVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.